molecular formula C16H24NO2+ B11581569 1-Methyl-1-[2-oxo-2-(3-phenylpropoxy)ethyl]pyrrolidinium

1-Methyl-1-[2-oxo-2-(3-phenylpropoxy)ethyl]pyrrolidinium

Cat. No.: B11581569
M. Wt: 262.37 g/mol
InChI Key: KJAAOTGPYCFSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-1-[2-OXO-2-(3-PHENYLPROPOXY)ETHYL]PYRROLIDIN-1-IUM is a synthetic organic compound that features a pyrrolidinium core This compound is notable for its unique structure, which includes a pyrrolidinium ring substituted with a phenylpropoxy group and an oxoethyl group

Preparation Methods

The synthesis of 1-METHYL-1-[2-OXO-2-(3-PHENYLPROPOXY)ETHYL]PYRROLIDIN-1-IUM typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinium Ring: The pyrrolidinium ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Phenylpropoxy Group: The phenylpropoxy group can be introduced via nucleophilic substitution reactions, where a phenylpropyl halide reacts with the pyrrolidinium ring.

    Addition of the Oxoethyl Group: The oxoethyl group can be added through an acylation reaction, where an acyl chloride reacts with the pyrrolidinium ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-METHYL-1-[2-OXO-2-(3-PHENYLPROPOXY)ETHYL]PYRROLIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropoxy group, where nucleophiles replace the leaving group, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester bond and formation of corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases, depending on the desired transformation.

Scientific Research Applications

1-METHYL-1-[2-OXO-2-(3-PHENYLPROPOXY)ETHYL]PYRROLIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-METHYL-1-[2-OXO-2-(3-PHENYLPROPOXY)ETHYL]PYRROLIDIN-1-IUM involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-METHYL-1-[2-OXO-2-(3-PHENYLPROPOXY)ETHYL]PYRROLIDIN-1-IUM can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different substituents and biological activities.

    Phenylpropoxy Derivatives: Compounds with a phenylpropoxy group, which may exhibit similar chemical reactivity but different biological properties.

    Oxoethyl Derivatives: Compounds with an oxoethyl group, which may have similar chemical reactivity but different structural features.

The uniqueness of 1-METHYL-1-[2-OXO-2-(3-PHENYLPROPOXY)ETHYL]PYRROLIDIN-1-IUM lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H24NO2+

Molecular Weight

262.37 g/mol

IUPAC Name

3-phenylpropyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate

InChI

InChI=1S/C16H24NO2/c1-17(11-5-6-12-17)14-16(18)19-13-7-10-15-8-3-2-4-9-15/h2-4,8-9H,5-7,10-14H2,1H3/q+1

InChI Key

KJAAOTGPYCFSRG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CC(=O)OCCCC2=CC=CC=C2

Origin of Product

United States

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